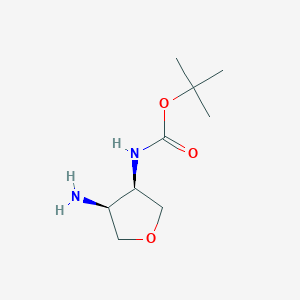
Fast Blue RR Salt
Overview
Description
Mechanism of Action
Target of Action
Fast Blue RR Salt primarily targets alkaline phosphatase and esterase enzymes . Alkaline phosphatase plays a crucial role in removing phosphate groups from molecules, including nucleotides, proteins, and alkaloids. Esterase, on the other hand, is involved in the breakdown of esters into an acid and alcohol in a chemical reaction with water.
Mode of Action
This compound interacts with its targets through a process known as azo coupling . In the presence of alkaline phosphatase, it binds to the reaction product of the enzyme and precipitates it as an insoluble compound . For esterase activity detection, this compound couples with naphthol (released from naphthol acetate) and forms an insoluble azo-dye .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving alkaline phosphatase and esterase. The compound’s interaction with these enzymes can influence various biological processes, including phosphate metabolism and ester hydrolysis .
Pharmacokinetics
Given its use in histological stainings , it is likely that its absorption, distribution, metabolism, and excretion (ADME) properties would be influenced by factors such as its formulation, administration route, and the specific tissue or cell type being stained.
Result of Action
The molecular and cellular effects of this compound’s action are visible in histological stainings. Sites of alkaline phosphatase activity appear black, while areas of esterase activity form an insoluble azo-dye which appears red/blue .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water is 1 mg/mL, producing a clear to hazy, yellow-green solution . Moreover, its storage temperature (−20°C) can affect its stability
Preparation Methods
Synthetic Routes and Reaction Conditions: Fast Blue RR Salt is synthesized through a diazotization reaction. The process involves the reaction of 4-amino-2,5-dimethoxybenzoic acid with nitrous acid to form the diazonium salt. This intermediate is then coupled with benzoyl chloride to yield the final product .
Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. The product is typically purified through crystallization and filtration techniques to ensure high purity and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: this compound can participate in substitution reactions, especially in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed:
Oxidation: Oxidized derivatives of the diazonium compound.
Reduction: Reduced forms of the diazonium salt.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Fast Blue RR Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and analytical techniques.
Biology: Employed in histological staining to detect enzyme activity, particularly alkaline phosphatase and esterase.
Medicine: Utilized in diagnostic assays to identify enzyme activity in tissue samples.
Industry: Applied in the manufacturing of diagnostic kits and staining reagents for laboratory use.
Comparison with Similar Compounds
Fast Blue B Salt: Another diazonium compound used for similar staining purposes.
Fast Red RC Salt: Utilized for histological staining and enzyme detection.
Fast Garnet GBC Sulfate Salt: Employed in enzyme histochemistry for detecting esterase activity.
Uniqueness of Fast Blue RR Salt: this compound is unique due to its high sensitivity and specificity for detecting alkaline phosphatase and esterase activity. Its ability to form distinct colored precipitates makes it a valuable tool in histological and diagnostic applications .
Properties
IUPAC Name |
4-benzamido-2,5-dimethoxybenzenediazonium;dichlorozinc;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H13N3O3.4ClH.Zn/c2*1-20-13-9-12(18-16)14(21-2)8-11(13)17-15(19)10-6-4-3-5-7-10;;;;;/h2*3-9H,1-2H3;4*1H;/q;;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLARVKAOQLUCQI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28Cl4N6O6Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
775.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow-green powder; [Acros Organics MSDS] | |
| Record name | Fast Blue RR Salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14276 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
14726-29-5 | |
| Record name | Bis[4-benzamido-2,5-dimethoxybenzenediazonium] tetrachlorozincate(2-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.237 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Fast Blue RR Salt acts as a coupling agent in enzyme histochemistry, particularly for detecting phosphatase activity. When a phosphatase enzyme hydrolyzes a substrate containing a phosphate group (e.g., 1-naphthyl phosphate or naphthol AS-MX phosphate), the released product, such as 1-naphthol or naphthol AS-MX, can react with this compound. This reaction forms a colored, insoluble azo dye precipitate at the site of enzyme activity, allowing for visualization under a microscope. [, , , , , ]
ANone: While the provided research papers primarily focus on the application of this compound, they don't offer detailed information about its molecular formula, weight, or spectroscopic data. This information can be found in chemical databases and supplier documentation.
ANone: Based on the provided papers, this compound has been used in various biological research applications, including:
- Visualizing phosphatase activity: It helps detect the presence and location of phosphatases, both in vitro and in situ. [, , , , , ]
- Studying cell differentiation: By detecting the expression of specific phosphatases, this compound can be used to monitor cell differentiation processes, as demonstrated in sea urchin embryos. []
- Investigating mycorrhizal fungi: It helps visualize the active colonization of roots by mycorrhizal fungi, revealing the location of phosphatase activity in fungal hyphae. []
A: α-naphthyl acetate and β-naphthyl acetate are substrates for esterase enzymes. When hydrolyzed by esterases, they release α-naphthol or β-naphthol, respectively. These products then react with this compound to form a colored precipitate, enabling the visualization of esterase activity. This approach has been used to study esterase isoenzyme patterns in various organisms, including fungi [] and chickens. [, ]
A: While not extensively discussed in the provided papers, alternative methods for visualizing enzyme activity exist. For instance, p-nitrophenyl phosphate can be used as a phosphatase substrate, and its hydrolysis can be measured spectrophotometrically. [] Other chromogenic substrates and detection methods are also available depending on the specific enzyme and application.
A: Although not directly addressed in the provided research, this compound plays a role in studying enzymes relevant to cancer. For example, one study utilized chiral naphthyl esters in conjunction with this compound staining to evaluate the stereoselectivity of esterases in cancer cells, highlighting potential differences in enzyme activity between normal and cancerous tissues. [] This approach may offer insights into cancer-specific enzymatic activity and potential therapeutic targets.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















